molecular formula C20H24BrNO B14019184 2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one CAS No. 7500-21-2

2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one

Katalognummer: B14019184
CAS-Nummer: 7500-21-2
Molekulargewicht: 374.3 g/mol
InChI-Schlüssel: QKDRRZAXYCJGMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one is an organic compound with a complex structure that includes a bromine atom, a dimethylamino group, and two phenyl groups attached to a hexanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one typically involves multiple steps, including the introduction of the bromine atom and the dimethylamino group. One common method involves the bromination of a precursor compound followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one involves its interaction with specific molecular targets and pathways The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate
  • 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
  • 2-Bromo-6-chloro-purine

Uniqueness

2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one is unique due to its specific combination of functional groups and structural features The presence of both bromine and dimethylamino groups, along with the diphenylhexanone backbone, distinguishes it from other similar compounds

Eigenschaften

CAS-Nummer

7500-21-2

Molekularformel

C20H24BrNO

Molekulargewicht

374.3 g/mol

IUPAC-Name

2-bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one

InChI

InChI=1S/C20H24BrNO/c1-16(21)19(23)20(14-15-22(2)3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3

InChI-Schlüssel

QKDRRZAXYCJGMC-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C(CCN(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.